molecular formula C22H21ClN4O2 B12158214 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one

1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one

Cat. No.: B12158214
M. Wt: 408.9 g/mol
InChI Key: LABQLMMQYIXRTR-UHFFFAOYSA-N
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Description

1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one is a complex organic compound that features a pyrazinone core linked to a piperazine ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one typically involves multiple steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the 3-chlorophenyl group is attached to the nitrogen atom of the piperazine.

    Final Coupling: The final step involves coupling the pyrazinone core with the piperazine derivative under conditions that promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyrazinone core.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one: Similar structure but with a different substitution pattern on the phenyl ring.

    1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methylpyrazin-2(1H)-one: Similar core structure but with a methyl group instead of a phenyl group on the pyrazinone ring.

Uniqueness: The uniqueness of 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5-phenylpyrazin-2-one

InChI

InChI=1S/C22H21ClN4O2/c23-18-7-4-8-19(13-18)25-9-11-26(12-10-25)22(29)16-27-15-20(24-14-21(27)28)17-5-2-1-3-6-17/h1-8,13-15H,9-12,16H2

InChI Key

LABQLMMQYIXRTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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